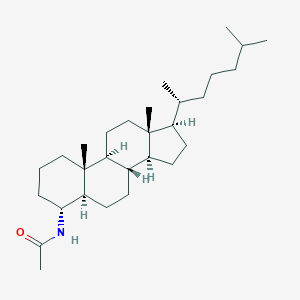

Acetamide, N-5alpha-cholestan-4alpha-yl-

Description

Acetamide, N-5α-cholestan-4α-yl- is a steroidal acetamide derivative characterized by a cholestane backbone substituted at the 4α-position with an acetamide group. The cholestane backbone may facilitate interactions with lipid-rich biological environments, such as cell membranes or lipoprotein complexes, while the acetamide group could contribute to hydrogen-bonding interactions or enzymatic stability.

Propriétés

Numéro CAS |

13944-35-9 |

|---|---|

Formule moléculaire |

C29H51NO |

Poids moléculaire |

429.7 g/mol |

Nom IUPAC |

N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |

InChI |

InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |

Clé InChI |

XJRDRLOSSOJMEO-JMOFALFHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |

Synonymes |

4α-Acetylamino-5α-cholestane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Comparison

Acetamide, N-5α-cholestan-4α-yl- differs markedly from other acetamide derivatives due to its steroidal substituent. Key structural analogs include pyrrole-containing acetamides isolated from Fusarium incarnatum, such as:

- N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide

- N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide

Key Differences :

- Substituent Groups : The cholestane backbone in the target compound contrasts with the pyrrole-aliphatic chains in Fusarium derivatives. The steroidal structure enhances lipophilicity, whereas pyrrole groups introduce polar formyl and hydroxymethyl functionalities.

- Molecular Weight : Steroidal acetamides typically exhibit higher molecular weights (>500 g/mol) compared to pyrrole-based analogs (~250–350 g/mol).

Data Table: Comparative Analysis

Research Findings and Discussion

- Bioactivity Mechanisms : Pyrrole acetamides likely exert effects via pyrrole-mediated electron transfer or alkylation of cellular targets, while steroidal acetamides may rely on steroid-receptor binding or membrane integration .

- Assay Relevance : The MTT assay is critical for standardizing cytotoxicity profiles of such compounds, though steroidal derivatives may require lipid-adjusted protocols due to solubility challenges.

- Structural-Activity Relationship (SAR) : Polar groups in pyrrole analogs enhance solubility and target engagement in aqueous environments, whereas steroidal analogs may prioritize tissue retention and sustained release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.